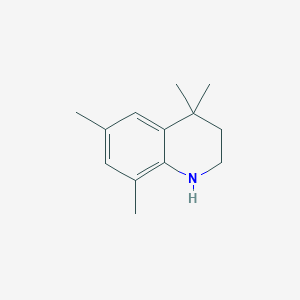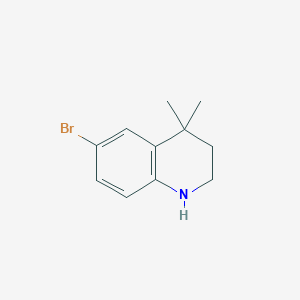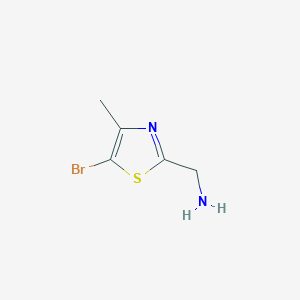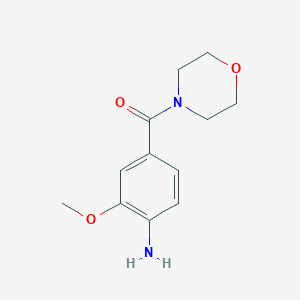![molecular formula C11H20N2O B7967542 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967542.png)
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,8-Diazaspiro[55]undecan-1-yl)ethanone is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage The specific structure of 1-(1,8-Diazaspiro[55]undecan-1-yl)ethanone includes a spiro linkage between a piperidine ring and a diazaspiro ring, with an ethanone group attached to the nitrogen atom of the diazaspiro ring
Méthodes De Préparation
The synthesis of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone typically involves the reaction of a piperidine derivative with a suitable diazaspiro precursor. One common method involves the use of a piperidine derivative and a diazaspiro compound in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran, under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the spiro linkage and formation of the corresponding hydrolyzed products.
Applications De Recherche Scientifique
1-(1,8-Diazaspiro[5
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.
Materials Science:
Biological Research: The compound has been used in studies investigating its effects on cellular signaling pathways and its potential as a modulator of biological processes.
Mécanisme D'action
The mechanism of action of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes, resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone can be compared with other spiro compounds, such as 1,9-diazaspiro[5.5]undecan-2-one and 1,7-dioxaspiro[5.5]undecane While these compounds share a similar spiro structure, they differ in their functional groups and specific applications The unique ethanone group in 1-(1,8-Diazaspiro[5
Propriétés
IUPAC Name |
1-(1,8-diazaspiro[5.5]undecan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(14)13-8-3-2-5-11(13)6-4-7-12-9-11/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIQDABDPAROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC12CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B7967470.png)
![1,8-Dimethyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine](/img/structure/B7967478.png)





![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967537.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)




